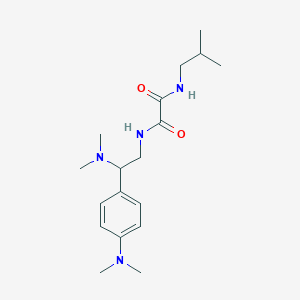
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C18H30N4O2 and its molecular weight is 334.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C19H26N4O2, and it is characterized by the presence of dimethylamino groups and oxalamide moieties, which may contribute to its pharmacological properties.
Chemical Structure
The compound features a unique arrangement of functional groups that enhance its biological activity. The structure can be summarized as follows:
- Dimethylamino groups : These are known to influence the compound's interaction with biological targets.
- Oxalamide linkages : These may play a role in the compound's stability and solubility in biological systems.
Biological Activity Overview
Preliminary studies indicate several potential biological activities associated with this compound:
- Antimicrobial Activity : Research has shown that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Antioxidant Properties : Compounds with dimethylamino substitutions have been reported to exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
- Potential as a Therapeutic Agent : The structural features of this compound make it a candidate for further investigation in drug development.
Antimicrobial Studies
A study focusing on related compounds demonstrated that derivatives with similar structural features exhibited potent antimicrobial activity against various pathogens. For instance, compounds derived from dimethylamino-substituted phenyl structures were effective against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Pathogen |
|---|---|---|
| 7c | Antimicrobial | E. coli |
| 7g | Antimicrobial | S. aureus |
| 7i | Antioxidant | N/A |
Antioxidant Activity
Another study highlighted the antioxidant capabilities of dimethylamino-containing compounds, showcasing their ability to scavenge free radicals effectively. The hydrogen peroxide scavenging activity was particularly noted, indicating potential protective effects against cellular damage .
Synthetic Routes and Production
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Preparation of Dimethylamino-substituted Phenyl Ethylamine : This serves as the starting material.
- Reaction with Oxalyl Chloride : This step forms the oxalamide structure.
- Optimization for Yield : Industrial methods may employ continuous flow reactors for efficiency.
Eigenschaften
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)11-19-17(23)18(24)20-12-16(22(5)6)14-7-9-15(10-8-14)21(3)4/h7-10,13,16H,11-12H2,1-6H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMBJDDKSZQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














